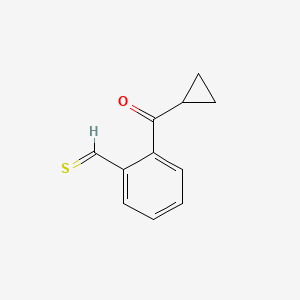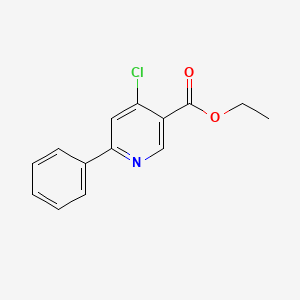
Ethyl 4-chloro-6-phenylnicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-chloro-6-phenylnicotinate is a chemical compound with the molecular formula C14H12ClNO2 It is an ester derivative of nicotinic acid, featuring a chloro and phenyl substitution on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-6-phenylnicotinate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-6-phenylnicotinic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically occurs under reflux conditions, leading to the formation of the ester.
Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of 4-chloro-6-phenylnicotinate is reacted with an ethyl ester under palladium catalysis . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-chloro-6-phenylnicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and elevated temperatures.
Major Products Formed
Oxidation: 4-chloro-6-phenylnicotinic acid.
Reduction: this compound alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-chloro-6-phenylnicotinate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of ethyl 4-chloro-6-phenylnicotinate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. For example, it could inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4-chloro-6-methylnicotinate
- Ethyl 4-chloro-6-ethylnicotinate
- Ethyl 4-chloro-6-isopropylnicotinate
Uniqueness
Ethyl 4-chloro-6-phenylnicotinate is unique due to its phenyl substitution, which imparts distinct chemical properties compared to its methyl, ethyl, or isopropyl analogs. This substitution can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific research applications .
Propiedades
Fórmula molecular |
C14H12ClNO2 |
|---|---|
Peso molecular |
261.70 g/mol |
Nombre IUPAC |
ethyl 4-chloro-6-phenylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H12ClNO2/c1-2-18-14(17)11-9-16-13(8-12(11)15)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
Clave InChI |
USSJBNHCRLNYEA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CN=C(C=C1Cl)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


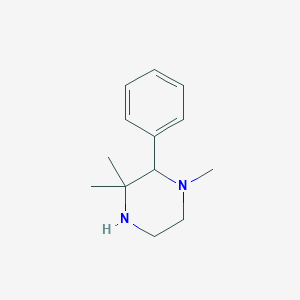

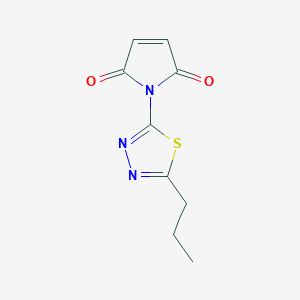
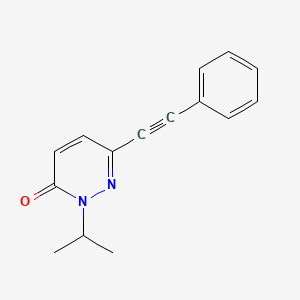

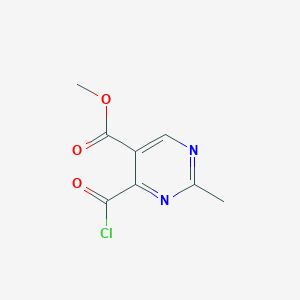
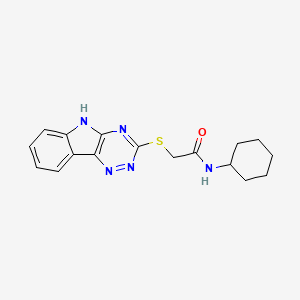
![3-Cyclopentyl-7-methoxy-2,3,4,5-tetrahydro-1H-benzo[D]azepine](/img/structure/B13097598.png)
![(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol](/img/structure/B13097608.png)
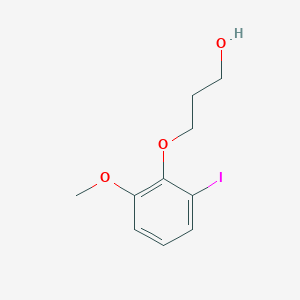
![5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride](/img/structure/B13097619.png)
![2-[3-(4-Methylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097622.png)
